5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one
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Overview
Description
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is a compound that belongs to the class of diarylpentanoids. This compound is structurally related to curcumin, a well-known natural product with various biological activities. The presence of both phenolic and methoxy groups in its structure contributes to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The double bonds in the penta-2,4-dien-1-one moiety can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated diarylpentanoids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The biological effects of 5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one are primarily attributed to its ability to modulate various molecular targets and pathways. It can interact with enzymes, receptors, and signaling molecules, leading to the inhibition of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and scavenging of free radicals. The compound’s phenolic hydroxyl group plays a crucial role in its antioxidant activity, while the methoxy group enhances its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Curcumin: A natural diarylpentanoid with similar structural features but different substitution patterns.
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one: Another diarylpentanoid with enhanced pharmacokinetic profiles compared to curcumin.
5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid: A related compound with a different functional group.
Uniqueness
5-(4-Hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of phenolic and methoxy groups contributes to its potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development.
Properties
CAS No. |
144425-98-9 |
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Molecular Formula |
C18H16O3 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
5-(4-hydroxy-3-methoxyphenyl)-1-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C18H16O3/c1-21-18-13-14(11-12-17(18)20)7-5-6-10-16(19)15-8-3-2-4-9-15/h2-13,20H,1H3 |
InChI Key |
XYMMFCVUZSOXFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC=CC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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